molecular formula C7H15NSi B8486533 2-Methyl-2-(trimethylsilyl)propanenitrile CAS No. 50638-76-1

2-Methyl-2-(trimethylsilyl)propanenitrile

Cat. No.: B8486533
CAS No.: 50638-76-1
M. Wt: 141.29 g/mol
InChI Key: GARDQTDJOGFUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(trimethylsilyl)propanenitrile is a useful research compound. Its molecular formula is C7H15NSi and its molecular weight is 141.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

50638-76-1

Molecular Formula

C7H15NSi

Molecular Weight

141.29 g/mol

IUPAC Name

2-methyl-2-trimethylsilylpropanenitrile

InChI

InChI=1S/C7H15NSi/c1-7(2,6-8)9(3,4)5/h1-5H3

InChI Key

GARDQTDJOGFUOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trimethylsilyl)isobutyronitrile was prepared by the following procedure. To a stirred solution of 30.2 g (0.29 mole) of diisopropylamine in 220 ml of THF under argon was added at 0°-5° 184 ml of 1.58 M n-butyl lithium/hexane at a rate such that the temperature did not exceed 6°. After 15 min. 20 g (0.29 mole) of isobutyronitrile was added at 0°-5°. After 20 min., 47.3 g (0.44 mole) of chlorotrimethylsilane was added. After standing 18 h at room temperature, the mixture was filtered under argon and the filtrate was evaporated in vacuo to a solid which was extracted with ether and filtered. The filtrate was evaporated in vacuo to give 30.51 g (74%) of 2-(trimethysilyl)isobutyronitrile as a pale yellow watersensitive solid. Anal. Calcd. for C7H15NS: C, 59.50; H, 10.70; N, 9.92. Found: C, 59.60; H, 11.07; N, 9.74. I.R. (CCl4): 2220 cm-1 (C≡N), 847 cm-1, 1255 cm-1 (SiMe3). NMR (90 MHz): δ0.22 (9H, SiCH3); δ1.35 (6H, CCH3).
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
184 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
47.3 g
Type
reactant
Reaction Step Three

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